

SR-142801 (Osanetant): A Technical Overview of Preclinical and Initial Clinical Findings

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Executive Summary

SR-142801, also known as osanetant and **ym116**, is a potent, selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed initially by Sanofi-Synthélabo, it was investigated for the treatment of schizophrenia and other central nervous system disorders. Despite promising preclinical data, its clinical development has been marked by discontinuation for schizophrenia in 2005 by Sanofi-Aventis and a subsequent failed Phase IIa trial for menopausal vasomotor symptoms in 2023 by Acer Therapeutics. This guide provides an in-depth technical summary of the available preclinical and initial clinical findings for SR-142801, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system, implicating it in the pathophysiology of several neurological and psychiatric conditions. SR-142801 was developed as a selective antagonist for the NK3 receptor, with the therapeutic



hypothesis that modulating NKB signaling could offer a novel treatment paradigm for disorders such as schizophrenia, panic disorder, and menopausal hot flashes.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of SR-142801.

Table 1: In Vitro Binding Affinity and Functional

Antagonism of SR-142801

Species	Tissue/Cell Line	Ligand	Parameter	Value	Reference
Human	Membranes with NK3 binding sites	[3H]-SR- 142801	Ki	0.21 nM	[1]
Guinea Pig	Membranes with NK3 binding sites	[3H]-SR- 142801	Ki	0.11 nM	[1]
Rat	Membranes with NK3 binding sites	[3H]-SR- 142801	Ki	15 nM	[1]
Guinea Pig	Isolated Ileum	[MePhe7]NK B	pA2	9.4	[1]
Rat	Portal Vein	[MePhe7]NK B	pA2	7.0	[1]

Table 2: In Vivo Preclinical Efficacy of SR-142801



Animal Model	Condition	Dosing	Key Finding	Reference
Gerbil	Senktide-induced turning behavior	Not specified	Potent inhibition of turning behavior	
Conscious Guinea Pig	Senktide-induced cardiovascular effects	0.46-4.6 μmol/kg (i.v.); 4.6-46 μmol/kg (p.o.)	Dose-dependent inhibition of cardiovascular effects	_

Table 3: Initial Clinical Trial Findings in Panic Disorder

Parameter	SR-142801 (n=36)	Placebo (n=16)	p-value	Reference
Primary Efficacy Outcome				
Change in Panic and Agoraphobia Scale (PAS) total score	No significant difference from placebo	No significant difference from SR-142801	Not significant	
Adverse Events				_
Proportion of patients with at least one adverse event	58.3%	50.0%	Not specified	

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of SR-142801.

In Vitro Radioligand Binding Assay

• Objective: To determine the binding affinity (Ki) of SR-142801 for the NK3 receptor in various species.



- Tissue Preparation: Plasma membranes were prepared from tissues or cells known to express NK3 receptors (e.g., human, guinea pig, and rat brain tissues). Tissues were homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in an appropriate assay buffer.
- Assay Conditions: Competition binding assays were performed in 96-well plates. A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]-SR-142801 or a labeled agonist) was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled SR-142801.
- Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium to be reached. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.
- Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of SR-142801 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Isolated Ileum Contraction Assay

- Objective: To assess the functional antagonist activity (pA2) of SR-142801 at the NK3 receptor.
- Tissue Preparation: Segments of the guinea pig ileum were isolated and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C. The tissue was connected to an isometric force transducer to record contractions.
- Experimental Procedure: Cumulative concentration-response curves to the NK3 receptor agonist [MePhe7]NKB were obtained in the absence and presence of various concentrations of SR-142801. Tissues were pre-incubated with SR-142801 for a specified period before the addition of the agonist.
- Data Analysis: The antagonist effect of SR-142801 was quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).



The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, was determined from a Schild plot.

In Vivo Senktide-Induced Turning Behavior in Gerbils

- Objective: To evaluate the in vivo efficacy of SR-142801 in a behavioral model of central NK3 receptor activation.
- Animal Model: Male Mongolian gerbils were used.
- Procedure: A unilateral intrastriatal injection of the selective NK3 receptor agonist senktide
 was administered to induce contralateral turning behavior. SR-142801 was administered
 systemically (e.g., intraperitoneally or orally) at various doses prior to the senktide challenge.
- Behavioral Assessment: The number of full 360° contralateral turns was counted for a defined period following the senktide injection.
- Data Analysis: The inhibitory effect of SR-142801 on senktide-induced turning behavior was expressed as a percentage of the control response.

Clinical Trial in Panic Disorder with Cholecystokinin Tetrapeptide (CCK-4) Challenge

- Objective: To assess the efficacy and safety of SR-142801 in patients with panic disorder.
- Study Design: A randomized, double-blind, placebo-controlled pilot study.
- Participants: 52 outpatients with a diagnosis of panic disorder who were responders to a prestudy CCK-4 challenge.
- Intervention: Patients were randomized to receive either SR-142801 (dosage not specified in the abstract) or placebo for four weeks.
- CCK-4 Challenge Protocol: A bolus intravenous injection of CCK-4 (typically 25-50 μg) was administered to induce a panic attack.[2][3][4] The severity of panic symptoms was assessed using a standardized rating scale, such as the Panic Symptom Scale (PSS).[3] This



challenge was performed at baseline to determine eligibility and again at the end of the treatment period to assess the therapeutic effect of SR-142801.

- Efficacy Assessment: The primary efficacy endpoint was the change in panic symptoms as measured by the Panic and Agoraphobia Scale (PAS) over the four-week treatment period. The response to the post-treatment CCK-4 challenge was a secondary outcome.
- Safety Assessment: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows

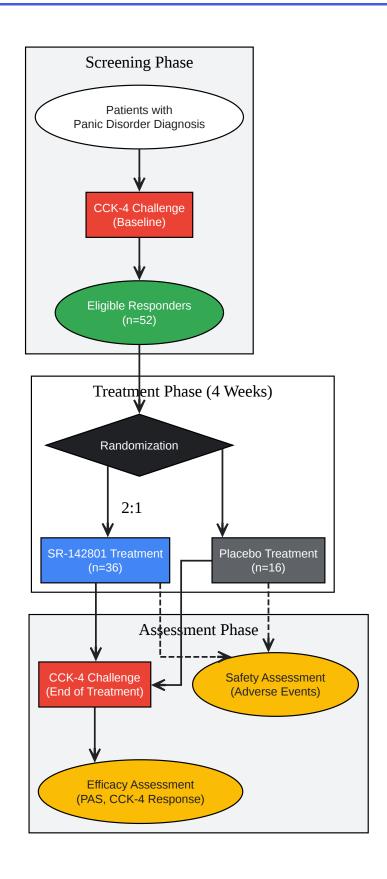
The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental processes related to SR-142801.



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Caption: NK3 Receptor Signaling Pathway Antagonized by SR-142801.





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Caption: Experimental Workflow of the SR-142801 Clinical Trial in Panic Disorder.



Discussion and Conclusion

SR-142801 is a well-characterized, potent, and selective antagonist of the NK3 receptor, demonstrating high affinity for human and guinea pig receptors in vitro and efficacy in preclinical in vivo models. The initial clinical investigation in panic disorder, however, did not demonstrate a therapeutic benefit over placebo. This, coupled with the earlier discontinuation of its development for schizophrenia, suggests that the translation of preclinical efficacy of NK3 receptor antagonism to clinical benefit in these specific psychiatric disorders is complex. The more recent failure in a Phase II trial for menopausal vasomotor symptoms further underscores the challenges in the clinical development of this compound.

Despite the setbacks in its clinical journey, the preclinical data for SR-142801 remains a valuable resource for understanding the role of the NK3 receptor in various physiological and pathological processes. The detailed methodologies and quantitative data presented in this guide can inform future research into NK3 receptor antagonists and their potential therapeutic applications. Further investigation into the reasons for the disconnect between preclinical and clinical findings for SR-142801 may provide crucial insights for the development of novel therapeutics targeting the tachykinin system.

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